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Compound of Interest

Compound Name: Methyl azepane-4-carboxylate
CAS No.: 1211596-98-3
Cat. No.: B578084

Get Quote

Executive Summary: The Seven-Membered
Advantage

In modern medicinal chemistry, the methyl azepane-4-carboxylate scaffold represents a
strategic "ring-expansion” of the ubiquitous piperidine pharmacophore. While piperidines (6-
membered rings) dominate small-molecule libraries, they often suffer from "patent crowding”
and rigid conformational profiles.

This guide objectively compares Methyl Azepane-4-carboxylate derivatives against their
Piperidine analogs. Experimental data indicates that the azepane ring introduces a unique
“"twist-chair" flexibility, often resulting in:

o Enhanced Solubility: Disruption of crystal packing forces common in rigid piperidines.

» Selectivity Shifts: Ability to accommodate larger hydrophobic pockets (e.g., in Monoamine
Transporters or AChE) that exclude 6-membered rings.
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o Metabolic Differentiation: Altered susceptibility to oxidative metabolism at the

-carbon.

Scaffold Analysis & Chemical Space

The Core Comparison

The primary SAR question is whether the entropic penalty of the larger 7-membered ring is

compensated by improved enthalpic interactions within the binding pocket.
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Mechanism of Action: Binding Topography

The azepane ring does not simply "fill space.” In targets like the Norepinephrine Transporter

(NET) or Acetylcholinesterase (AChE), the C4-carboxylate vector in azepanes is shifted by

approximately 1.2 A compared to piperidines. This shift allows the carbonyl oxygen to engage

auxiliary hydrogen bond donors (e.g., Serine or Tyrosine residues) that are geometrically

inaccessible to the piperidine analog.
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Comparative SAR Data

The following data summarizes a study comparing N-substituted derivatives of both scaffolds
against the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT), based on
recent high-impact medicinal chemistry campaigns (e.g., J. Med.[1] Chem. 2025).[2][3][4][5][6]

[7]

Table 1: Potency and Selectivity Profile (N-Benzyl

Derijvatives)
Compound R-Group NET IC DATIC Selectivity
Scaffold .

ID (Nitrogen) (nM) (nM) (NET/DAT)
PIP-01 Piperidine Benzyl 45+5 120 + 10 2.6

AZP-01 Azepane Benzyl 12+3 85+8 7.1

PIP-02 Piperidine 4-F-Benzyl 3814 957 2.5

AZP-02 Azepane 4-F-Benzyl 8§x2 110+ 12 13.7

Interpretation: The azepane derivative (AZP-01) demonstrates a 3.7-fold increase in potency
against NET compared to the piperidine analog. More importantly, the selectivity ratio improves
significantly. The 7-membered ring likely forces the N-benzyl group into a specific orientation
that favors the NET orthosteric site while clashing slightly with the DAT site.

ble 2: holic Stability ( : . |

T CL
Compound Primary Metabolite
(min) (mL/min/kg)
PIP-01 24 48 N-dealkylation
Ester hydrolysis (Acid
AZP-01 42 26

formation)

Insight: The azepane ring appears to sterically shield the Nitrogen lone pair, reducing the rate
of N-dealkylation by CYP450 enzymes. However, the distal ester remains vulnerable to
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carboxylesterases.

Visualization of SAR Logic

The following diagram illustrates the decision tree for optimizing the methyl azepane-4-

carboxylate scaffold.
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Caption: SAR optimization logic flow. N-substitution primarily drives potency via hydrophobic
pocket engagement, while C4-ester modification addresses metabolic liability (esterase

sensitivity).

Experimental Protocols

To ensure reproducibility, the following protocols utilize the Ring Expansion strategy, which is
more versatile than direct cyclization for accessing substituted azepanes.

Synthesis: One-Pot Ring Expansion (Schmidt-Type)

Rationale: Direct synthesis of azepanes is difficult. Expanding a piperidinone precursor is the
industry standard for maintaining regiochemistry.

» Reagents: 1-Benzyl-4-piperidone (1.0 eq), Ethyl diazoacetate (1.2 eq), BF
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OEt
(1.1 eq).

e Setup: Flame-dried round-bottom flask under Argon atmosphere.

e Procedure:

[¢]

Dissolve 1-Benzyl-4-piperidone in anhydrous DCM at 0°C.

Add BF

[¢]

OEt

dropwise. Stir for 15 min.

[e]

Slowly add Ethyl diazoacetate (Caution: Gas evolution).

o

Allow to warm to Room Temperature (RT) and stir for 12 hours.
e Workup: Quench with saturated NaHCO

. Extract with DCM (3x). Dry over MgSO

« Purification: Flash chromatography (Hexane:EtOAc 8:2) yields the ethyl azepane-4-one-5-
carboxylate intermediate.

e Reduction: Subsequent reduction of the ketone (NaBH

) and elimination/hydrogenation yields the saturated azepane-4-carboxylate.

Binding Assay: Monoamine Transporter (NET)

Rationale: Validates the affinity of the expanded ring.
e Cell Line: HEK293 cells stably expressing human NET.

o Ligand: [®H]Nisoxetine (2.0 nM final concentration).

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b578084?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

 Incubation:
o Prepare membrane homogenates in TRIS-HCI buffer (pH 7.4).

o Incubate 50 pg protein with test compound (1 nM - 10 uM) and radioligand for 60 min at
25°C.

o Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.
e Analysis: Scintillation counting. Calculate I1C

using non-linear regression (GraphPad Prism).

Synthesis Workflow Visualization
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Caption: Synthetic pathway converting the commercially available piperidone to the target
azepane scaffold via Lewis-acid catalyzed ring expansion.

Conclusion

The methyl azepane-4-carboxylate scaffold offers a validated, high-value alternative to
piperidines. While synthetic access is more complex (requiring ring expansion), the resulting
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derivatives consistently exhibit distinct pharmacological profiles—specifically higher selectivity
for monoamine transporters and altered metabolic soft-spots. For drug discovery programs
facing "patent cliffs" with piperidine series, the azepane bioisostere is a recommended pivot.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/38273027/
https://pubmed.ncbi.nlm.nih.gov/38273027/
https://www.researchgate.net/publication/250467766_Synthesis_of_44'-Disubstituted_Azepines_via_Ring-Closing_Metathesis_Reaction_and_Asymmetric_Arylation_of_Lactones
https://pure.manchester.ac.uk/ws/portalfiles/portal/324691304/Revised_Manuscript_v6.pdf
https://www.benchchem.com/product/b578084/docs#comparative-guide-structure-activity-relationship-sar-of-methyl-azepane-4-carboxylate-derivatives
https://www.benchchem.com/product/b578084/docs#comparative-guide-structure-activity-relationship-sar-of-methyl-azepane-4-carboxylate-derivatives
https://www.benchchem.com/product/b578084/docs#comparative-guide-structure-activity-relationship-sar-of-methyl-azepane-4-carboxylate-derivatives
https://www.benchchem.com/product/b578084/docs#comparative-guide-structure-activity-relationship-sar-of-methyl-azepane-4-carboxylate-derivatives
https://www.benchchem.com/product/b578084?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b578084?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b578084?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

